molecular formula C23H13Cl2F3N2O3 B2894858 1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one CAS No. 320419-62-3

1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B2894858
CAS No.: 320419-62-3
M. Wt: 493.26
InChI Key: INCVBPGLOQVBDS-BRPDVVIDSA-N
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Description

1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C23H13Cl2F3N2O3 and its molecular weight is 493.26. The purity is usually 95%.
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Scientific Research Applications

Reactions with Dimethyl Acetylenedicarboxylate

Compounds similar to 1-(2,6-dichlorobenzyl)-3-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,3-dihydro-2H-indol-2-one have been studied for their reactions with dimethyl acetylenedicarboxylate, leading to the formation of various naphthalene and benz[g]indole derivatives. These reactions are significant for synthesizing fluorescent probes and materials with potential applications in sensing and electronic devices (Vernon et al., 1978).

Heterocyclic Compound Synthesis

Heterocyclic compounds, including indolines and oxindoles, are crucial in pharmaceutical research. An unexpected synthesis pathway involves the cyclization of iminophosphorane, yielding N-acyl indolines, which are important for their biological activities and can be further oxidized to indoles and oxindoles (Li et al., 2011).

Modular Difunctionalization of Arene Bonds

Research into the sequential transformations of unactivated C-O and C-H bonds under chromium catalysis highlights the modular difunctionalization of arene bonds. This process utilizes an N-benzyl-substituted imino group, facilitating the coupling of aryl groups into the ortho positions of benzaldehydes. Such methodologies are pivotal in constructing complex molecular architectures for medicinal chemistry and material science applications (Rong et al., 2019).

Properties

IUPAC Name

[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2F3N2O3/c24-17-8-4-9-18(25)16(17)12-30-19-10-2-1-7-15(19)20(21(30)31)29-33-22(32)13-5-3-6-14(11-13)23(26,27)28/h1-11H,12H2/b29-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCVBPGLOQVBDS-BRPDVVIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C(=O)N2CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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